An In-depth Technical Guide to 2-(Trifluoromethyl)pyrimidin-5-amine: Chemical Properties and Structure

An In-depth Technical Guide to 2-(Trifluoromethyl)pyrimidin-5-amine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to 2-(Trifluoromethyl)pyrimidin-5-amine. This fluorinated heterocyclic amine is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors for therapeutic applications.

Core Chemical Properties

2-(Trifluoromethyl)pyrimidin-5-amine is a solid compound at room temperature.[1] Its key physical and chemical properties, largely based on predictive models, are summarized in the table below. Experimental data for some properties, such as melting and boiling points, are not consistently reported in publicly available literature, indicating a need for empirical validation.

| Property | Value | Source |

| Molecular Formula | C₅H₄F₃N₃ | [1][2] |

| Molecular Weight | 163.10 g/mol | [1][2] |

| CAS Number | 73418-87-8 | [1][2] |

| Appearance | Solid | [1] |

| Boiling Point | 155.3 ± 40.0 °C (Predicted) | [1] |

| Density | 1.460 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | -0.58 ± 0.22 (Predicted) | [1] |

| Storage | Store at 2–8 °C under an inert atmosphere (e.g., Nitrogen or Argon). | [1] |

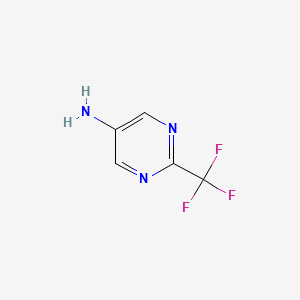

Structural Elucidation

The structure of 2-(Trifluoromethyl)pyrimidin-5-amine is characterized by a pyrimidine ring substituted with a strongly electron-withdrawing trifluoromethyl group at the 2-position and an electron-donating amino group at the 5-position. This substitution pattern significantly influences the electronic properties and reactivity of the molecule.

| Identifier | Value | Source |

| IUPAC Name | 2-(trifluoromethyl)pyrimidin-5-amine | [2] |

| SMILES | C1=C(C=NC(=N1)C(F)(F)F)N | [2] |

| InChI | InChI=1S/C5H4F3N3/c6-5(7,8)4-10-1-3(9)2-11-4/h1-2H,9H2 | [2] |

| InChIKey | LOOGTXVQDBMCOL-UHFFFAOYSA-N | [2] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ) ppm | Notes |

| ¹H NMR | Aromatic protons on the pyrimidine ring are expected in the downfield region. The amine protons will likely appear as a broad singlet, the position of which is dependent on solvent and concentration. | For a related compound, 2-amino-4-(trifluoromethyl)pyridine in CDCl₃, aromatic protons appear between 6.68 and 8.21 ppm, and the amine protons appear as a broad singlet at 4.71 ppm.[3] |

| ¹³C NMR | The carbon attached to the trifluoromethyl group will be significantly affected by the fluorine atoms, likely appearing as a quartet. The other aromatic carbons will resonate in the typical range for heterocyclic compounds. | |

| ¹⁹F NMR | A singlet is expected for the -CF₃ group. |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the amine and the trifluoromethyl groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| N-H | 3500–3300 | Asymmetric and symmetric stretching (primary amine) |

| N-H | 1650–1580 | Scissoring (bending) |

| C-F | 1350–1150 | Stretching (strong intensity) |

| Aromatic C=N, C=C | 1600–1450 | Stretching |

Mass Spectrometry (MS)

The electron ionization mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to its molecular weight, along with fragmentation patterns characteristic of the loss of small molecules or radicals from the parent structure.

Experimental Protocols

While a specific, detailed protocol for the synthesis of 2-(Trifluoromethyl)pyrimidin-5-amine is not available in the reviewed literature, a general synthetic approach can be inferred from methods used for analogous compounds. A plausible synthetic route is outlined below.

Proposed Synthesis of 2-(Trifluoromethyl)pyrimidin-5-amine

A potential synthetic pathway could involve the amination of a halogenated precursor, such as 5-bromo-2-(trifluoromethyl)pyrimidine.

Caption: Proposed synthesis of 2-(Trifluoromethyl)pyrimidin-5-amine.

General Experimental Protocol (Hypothetical):

-

Reaction Setup: In a sealed reaction vessel, dissolve 5-bromo-2-(trifluoromethyl)pyrimidine (1.0 eq) in a suitable solvent such as dioxane.

-

Addition of Reagents: Add an excess of an ammonia source, for example, aqueous ammonia (e.g., 10 eq).

-

Reaction Conditions: Heat the mixture to a temperature typically ranging from 100 to 150 °C. The reaction progress should be monitored by a suitable analytical technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, typically by recrystallization from an appropriate solvent or by column chromatography on silica gel, to yield the final product, 2-(Trifluoromethyl)pyrimidin-5-amine.

Standard Protocols for Spectroscopic Analysis

NMR Spectroscopy:

-

Sample Preparation: For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

Data Acquisition: Standard pulse programs are used to acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

IR Spectroscopy (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of the sample with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet-forming die and press it under high pressure (8-10 tons) to form a translucent pellet.

-

Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer after acquiring a background spectrum.

Mass Spectrometry (Electron Ionization - EI):

-

Sample Preparation: Dissolve a small amount (<1 mg) of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Instrumentation: A mass spectrometer with an EI source, often coupled with a Gas Chromatograph (GC-MS), is used.

-

Data Acquisition: The sample is introduced into the instrument, and the mass spectrum is recorded, typically scanning a mass-to-charge ratio (m/z) range that includes the molecular weight of the compound.

Reactivity and Applications in Drug Discovery

2-(Trifluoromethyl)pyrimidin-5-amine serves as a crucial intermediate in the synthesis of various biologically active molecules. Its primary application is in the preparation of heteroaryl compounds, notably as inhibitors of Raf kinases.[1]

A significant area of application is in the development of dual inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1), which are implicated in various cancers. Derivatives of 2-(Trifluoromethyl)pyrimidin-5-amine have been shown to inhibit the phosphorylation of FLT3 and its downstream effectors, including STAT5, AKT, and ERK.

Caption: Inhibition of FLT3 and CHK1 signaling by a derivative.

Safety and Handling

2-(Trifluoromethyl)pyrimidin-5-amine is classified as harmful and an irritant.[2] The following safety precautions should be observed:

-

Hazard Statements:

-

Precautionary Measures:

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area with plenty of water. Seek medical attention if irritation persists.

-

If swallowed, rinse mouth with water and seek immediate medical attention.

-

For detailed safety information, it is recommended to consult the full Safety Data Sheet (SDS) from the supplier.